molecular formula C27H51NO3 B12675702 Pyroglutamyl behenate CAS No. 37673-38-4

Pyroglutamyl behenate

Cat. No.: B12675702
CAS No.: 37673-38-4
M. Wt: 437.7 g/mol
InChI Key: GKCVFDIGISJVBA-VWLOTQADSA-N
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Description

Pyroglutamyl behenate, also known as docosyl 5-oxo-L-prolinate, is a compound with the molecular formula C27H51NO3. It is an ester formed from the reaction of pyroglutamic acid and behenic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyroglutamyl behenate typically involves the esterification of pyroglutamic acid with behenic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the pure product .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Pyroglutamyl behenate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of pyroglutamyl behenate involves its interaction with specific molecular targets and pathways. In biological systems, this compound can modify proteins by forming pyroglutamate residues, which can protect proteins from degradation and enhance their stability. This modification can also influence protein-protein interactions and cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its long-chain fatty acid component, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring enhanced stability and emollient properties .

Properties

CAS No.

37673-38-4

Molecular Formula

C27H51NO3

Molecular Weight

437.7 g/mol

IUPAC Name

docosyl (2S)-5-oxopyrrolidine-2-carboxylate

InChI

InChI=1S/C27H51NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24-31-27(30)25-22-23-26(29)28-25/h25H,2-24H2,1H3,(H,28,29)/t25-/m0/s1

InChI Key

GKCVFDIGISJVBA-VWLOTQADSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCOC(=O)[C@@H]1CCC(=O)N1

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCOC(=O)C1CCC(=O)N1

Origin of Product

United States

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